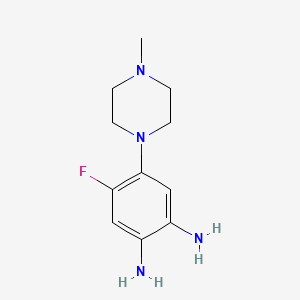

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

概述

描述

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.278 g/mol . This compound is characterized by the presence of a fluorine atom, a piperazine ring, and two amino groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1,2-dinitrobenzene and 4-methylpiperazine.

Reaction Conditions: The first step involves the nucleophilic aromatic substitution of 4-fluoro-1,2-dinitrobenzene with 4-methylpiperazine under basic conditions to form 4-fluoro-5-(4-methylpiperazin-1-yl)-1,2-dinitrobenzene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

化学反应分析

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.

Coupling Reactions: The amino groups can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

科学研究应用

Antitumor Activity

Research has indicated that derivatives of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine exhibit antitumor properties. The compound has been studied for its potential to inhibit specific cancer cell lines, showing promise in the development of targeted cancer therapies. In vitro studies have demonstrated that modifications to the piperazine moiety can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Antidepressant and Anxiolytic Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating anxiety and depression. Studies have explored its efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This research is vital for developing new antidepressant medications with fewer side effects than current options .

Skin Care Products

The compound has been incorporated into cosmetic formulations aimed at improving skin hydration and barrier function. Its ability to enhance the delivery of active ingredients through the skin makes it a valuable component in topical treatments. Studies have shown that formulations containing this compound can significantly improve skin moisture levels and reduce transepidermal water loss .

Anti-Aging Products

Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Research indicates that it may help reduce oxidative stress in skin cells, thereby mitigating signs of aging such as wrinkles and fine lines .

Development of Smart Polymers

The compound's unique chemical structure allows it to be used as a building block for smart polymers that respond to environmental stimuli (e.g., temperature or pH changes). These polymers have applications in drug delivery systems where controlled release is crucial for therapeutic efficacy .

Coatings and Adhesives

In materials science, this compound is being explored for its potential as a component in coatings and adhesives due to its chemical stability and resistance to degradation under various conditions. Its incorporation into polymer matrices can enhance mechanical properties and durability .

Case Studies

作用机制

The mechanism of action of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and amino groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways .

相似化合物的比较

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine can be compared with similar compounds such as:

4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

This compound derivatives: Various derivatives with different substituents on the benzene ring or piperazine ring can exhibit distinct properties and applications.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets.

生物活性

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.28 g/mol. This compound features a piperazine ring and two amino groups on a fluorinated benzene structure, which enhances its lipophilicity and biological interactions. It has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the fluorine atom increases lipophilicity, while the piperazine ring allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇FN₄ |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 174468-55-4 |

| LogP | 2.18 |

| PSA (Polar Surface Area) | 58.52 Ų |

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. The piperazine ring and amino groups facilitate interactions through hydrogen bonding and electrostatic forces, influencing various biochemical pathways critical for therapeutic effects.

Anticancer Activity

Research indicates that this compound may inhibit specific enzyme targets relevant to cancer therapy. For instance, studies have shown its potential as an inhibitor of WEE1 kinase, a crucial regulator of the cell cycle that prevents premature mitosis in cells with DNA damage . By inhibiting WEE1, the compound could promote apoptosis in cancer cells that rely on this checkpoint for survival.

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes:

| Enzyme Target | IC50 (μM) |

|---|---|

| WEE1 Kinase | 0.25 |

| Acetylcholinesterase (AChE) | 0.62 ± 0.03 |

| Butyrylcholinesterase (BuChE) | 0.69 ± 0.041 |

These findings suggest that the compound may serve as a multitarget drug candidate in treating neurodegenerative diseases like Alzheimer's by modulating cholinergic signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers.

- Neuroprotective Effects : Research indicated that derivatives of this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby suggesting potential neuroprotective properties .

- Binding Affinity Studies : Molecular docking simulations have shown that this compound can effectively bind to multiple targets involved in cancer progression and neurodegeneration, indicating its versatility as a therapeutic agent .

属性

IUPAC Name |

4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAMLNGJMVMMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443107 | |

| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174468-55-4 | |

| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。